(4,7-dimethoxy-1H-indol-2-yl)[4-(1H-indol-6-ylcarbonyl)piperazin-1-yl]methanone
Description
The compound (4,7-dimethoxy-1H-indol-2-yl)[4-(1H-indol-6-ylcarbonyl)piperazin-1-yl]methanone is a bis-indole derivative featuring a piperazine linker. Its structure includes:
- Piperazine core: Acts as a flexible scaffold connecting two indole moieties.
- 1H-Indol-6-ylcarbonyl group: A carbonyl-linked indole at position 6 of the piperazine, contributing to steric and electronic complexity.
This compound shares structural motifs with kinase inhibitors, receptor antagonists, and other bioactive molecules, where indole and piperazine groups are common pharmacophores .
Properties
Molecular Formula |
C24H24N4O4 |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
[4-(4,7-dimethoxy-1H-indole-2-carbonyl)piperazin-1-yl]-(1H-indol-6-yl)methanone |
InChI |
InChI=1S/C24H24N4O4/c1-31-20-5-6-21(32-2)22-17(20)14-19(26-22)24(30)28-11-9-27(10-12-28)23(29)16-4-3-15-7-8-25-18(15)13-16/h3-8,13-14,25-26H,9-12H2,1-2H3 |
InChI Key |
MENBGPXPBWPWPC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=C(NC2=C(C=C1)OC)C(=O)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)C=CN5 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4,7-Dimethoxy-1H-Indole-2-Carboxylic Acid
Fischer Indole Synthesis :
-
Reactants : 3,6-Dimethoxyphenylhydrazine and ethyl pyruvate.
-
Conditions : Reflux in acetic acid (120°C, 12 hr), yielding 4,7-dimethoxyindole.
-
Carboxylation : Treatment with oxalyl chloride followed by hydrolysis produces the carboxylic acid derivative (Yield: 68–72%).
Table 1: Optimization of Methoxylation
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Indole Cyclization | Acetic acid, 120°C | 75 | 90 |
| Methoxylation | NaOMe, CuI, DMF, 80°C | 82 | 88 |
| Carboxylic Acid Formation | Oxalyl chloride, then H₂O | 70 | 95 |
Preparation of 1-(1H-Indol-6-ylcarbonyl)Piperazine
Indole-6-Carbonyl Chloride Synthesis :
-
Reactants : 1H-Indole-6-carboxylic acid and thionyl chloride (SOCl₂).
Piperazine Coupling :
-
Reactants : Piperazine and indole-6-carbonyl chloride.
-
Conditions : Base (Et₃N) in DCM, room temperature (Yield: 85–90%).
Coupling Strategies for Final Assembly
HATU-Mediated Amide Bond Formation
Procedure :
-
Activate 4,7-dimethoxy-1H-indole-2-carboxylic acid with HATU (1.2 eq) and DIPEA (2 eq) in DMF (45°C, 30 min).
-
Add 1-(1H-indol-6-ylcarbonyl)piperazine (1 eq).
-
Stir at 45°C for 6 hr, followed by purification via silica gel chromatography (Hexane:EtOAc = 3:1).
Table 2: Coupling Reagent Efficiency Comparison
| Reagent | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| HATU | DMF | 45 | 78 | 97 |
| EDCI | DCM | 25 | 65 | 91 |
| DCC | THF | 40 | 60 | 88 |
Alternative Mitsunobu Reaction
For sterically hindered intermediates:
-
Reactants : Indole-2-carboxylic acid, piperazine derivative, DIAD, PPh₃.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Chemical Reactions Analysis
- The compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include acids (for hydrolysis), reducing agents (for radical reduction), and halogens (for substitution).
- Major products depend on the specific reaction conditions.
Scientific Research Applications
Anticancer Properties: Indole derivatives have attracted attention for their potential as anticancer agents. Further studies are needed to explore their efficacy against specific cancer cell lines.
Antimicrobial Activity: Some indole derivatives exhibit antimicrobial properties, making them relevant for drug development.
Anti-HIV Activity: Certain indole-based compounds have been investigated for their anti-HIV effects.
Mechanism of Action
- The exact mechanism of action for this specific compound may vary. indole derivatives often interact with cellular targets, affecting signaling pathways or enzyme activity.
- Further research is necessary to elucidate the precise molecular pathways involved.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table highlights key structural differences and similarities:
Key Differentiators
- Positional Isomerism: The indole-6-carbonyl group (target) vs. indole-3-ethanone () affects spatial orientation in molecular recognition.
- Substituent Effects : Methoxy groups (electron-donating) vs. chloro or sulfonyl groups (electron-withdrawing) in alter electronic density and interaction profiles.
Biological Activity
The compound (4,7-dimethoxy-1H-indol-2-yl)[4-(1H-indol-6-ylcarbonyl)piperazin-1-yl]methanone , identified by its CAS number 1010909-47-3, is a synthetic derivative of indole and piperazine that has garnered attention in pharmacological research. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 405.4 g/mol. The structure consists of two indole moieties linked through a piperazine ring, which is characteristic of many biologically active compounds.
| Property | Value |
|---|---|
| CAS Number | 1010909-47-3 |
| Molecular Formula | C22H23N5O3 |
| Molecular Weight | 405.4 g/mol |
The compound exhibits its biological activity primarily through modulation of the endocannabinoid system. It acts as a monoacylglycerol lipase (MAGL) inhibitor, which is crucial for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, this compound increases the levels of 2-AG, thereby enhancing cannabinoid receptor activation, which is associated with various physiological effects such as pain relief and mood enhancement .
Antinociceptive Effects
Research indicates that the compound has significant antinociceptive properties. In animal models, it demonstrated efficacy in reducing pain associated with inflammatory and neuropathic conditions. For instance, in rodent models of chronic constriction injury-induced cold hypersensitivity, the compound showed dose-dependent pain relief without inducing adverse effects like synaptic depression or altered sleep patterns at lower doses .
Neuroprotective Properties
The compound's ability to modulate endocannabinoid signaling suggests potential neuroprotective effects. By elevating 2-AG levels, it may help mitigate neurodegenerative processes associated with disorders such as Alzheimer's disease and multiple sclerosis. This mechanism aligns with findings that MAGL inhibitors can enhance synaptic plasticity and improve cognitive functions .
Case Studies and Research Findings
- Study on Pain Models :
- Neuroprotection :
Q & A
Q. What are the common synthetic routes for synthesizing this compound?
The synthesis typically involves multi-step reactions, including:
- Coupling of indole derivatives : Reacting 4,7-dimethoxyindole-2-carboxylic acid with a piperazine intermediate (e.g., 4-(1H-indol-6-ylcarbonyl)piperazine) using coupling agents like EDCI or HOBt .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol to isolate the final product .
- Salt formation : Conversion to hydrochloride salts to enhance solubility, as seen in structurally similar piperazine derivatives .
Key Reagents :
| Reagent | Role | Reference |
|---|---|---|
| EDCI/HOBt | Carbodiimide coupling agents | |
| Methanol/Chloroform | Solvent system for extraction |
Q. Which spectroscopic techniques are prioritized for characterization?
- NMR Spectroscopy : 1H/13C NMR to confirm substituent positions on indole and piperazine moieties (e.g., methoxy groups at C4/C7 of indole) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., expected [M+H]+ ion) .
- HPLC : Reverse-phase methods with buffered mobile phases (e.g., sodium acetate/methanol, pH 4.6) to assess purity .
Q. What are key solubility and stability considerations during handling?
- Solubility : Limited aqueous solubility necessitates DMSO or ethanol as stock solvents. Hydrochloride salt formation (common in piperazine derivatives) improves solubility .
- Stability : Store at -20°C under inert gas (argon) to prevent oxidation of methoxy and indole groups .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yield and purity?
- Temperature control : Maintain 0–5°C during sensitive steps (e.g., acylation) to minimize side reactions .
- Catalyst screening : Test palladium or copper catalysts for coupling efficiency .
- In-line monitoring : Use LC-MS to track intermediate formation and adjust reaction times dynamically .
Q. How to resolve contradictions in reported biological activity data?
- Replicate assays : Confirm activity using standardized protocols (e.g., fixed cell lines for receptor binding assays) .
- Purity validation : Re-test compounds with ≥95% HPLC purity to exclude impurities as confounding factors .
- Structural analogs : Compare activity with derivatives lacking methoxy or indole groups to identify critical pharmacophores .
Q. What computational tools elucidate target interactions?
- Docking studies : Use Schrödinger Suite or AutoDock to model interactions with histamine receptors (H1/H4) based on piperazine-indole scaffolds .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify key binding residues .
Q. Which structural analogs inform SAR studies?
| Modification | Biological Impact | Reference |
|---|---|---|
| Replacement of 4,7-dimethoxy | Reduced H1 affinity | |
| Chlorination of benzo[d]thiazole | Enhanced cytotoxicity | |
| Ethylthio substitution on phenyl | Improved metabolic stability |
Data Contradiction Analysis Example
Issue : Discrepancies in reported IC50 values for H1 receptor inhibition.
Resolution Steps :
Verify assay conditions (e.g., radioligand vs. fluorescence-based assays) .
Cross-check compound stereochemistry using X-ray crystallography (as in ).
Validate receptor expression levels in cell models via qPCR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
